4'-(Bromomethyl)-2-chloro-1,1'-biphenyl

Pharmaceutical Analysis Impurity Profiling Reference Standard

Specify 4'-(Bromomethyl)-2-chloro-1,1'-biphenyl for its dual electrophilic reactivity: the benzylic bromide enables nucleophilic substitutions (amines, thiols) while the aryl chloride permits subsequent cross-couplings (Suzuki-Miyaura) for sequential derivatization. As Telmisartan Impurity 21, it is supplied with regulatory-compliant characterization data for ANDA analytical method development and QC. No generic substitution is acceptable.

Molecular Formula C13H10BrCl
Molecular Weight 281.57 g/mol
CAS No. 210113-71-6
Cat. No. B1322779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Bromomethyl)-2-chloro-1,1'-biphenyl
CAS210113-71-6
Molecular FormulaC13H10BrCl
Molecular Weight281.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)Cl
InChIInChI=1S/C13H10BrCl/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,9H2
InChIKeyAKKKBAAKKXGEQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-(Bromomethyl)-2-chloro-1,1'-biphenyl (CAS 210113-71-6): What Procurement Specialists Need to Know


4'-(Bromomethyl)-2-chloro-1,1'-biphenyl (CAS 210113-71-6) is a halogenated biphenyl derivative characterized by a bromomethyl group at the 4' position and a chlorine atom at the 2 position on the biphenyl scaffold [1]. With a molecular formula of C13H10BrCl and molecular weight of approximately 281.57 g/mol, this compound is a versatile organic intermediate utilized in cross-coupling reactions, nucleophilic substitutions, and the preparation of complex aromatic systems [2]. It is formally designated as Telmisartan Impurity 21 and is supplied with detailed characterization data compliant with regulatory guidelines for use as a reference standard in analytical method development and quality control applications [3].

4'-(Bromomethyl)-2-chloro-1,1'-biphenyl (CAS 210113-71-6): Why Generic Substitution Is Not a Viable Option


Direct substitution of 4'-(Bromomethyl)-2-chloro-1,1'-biphenyl with unsubstituted or differently substituted biphenyl analogs is not scientifically valid due to its unique, dual-functional reactivity profile. The presence of both a benzylic bromomethyl group and an aryl chloride on the biphenyl core provides a specific combination of electrophilic sites that enables orthogonal functionalization [1]. The bromomethyl group is highly susceptible to nucleophilic substitution (e.g., with amines, thiols, alkoxides), while the chloro substituent can undergo further transformations, such as cross-coupling reactions, enhancing its utility in multi-step syntheses . Analogs lacking the chlorine atom (e.g., 4-(bromomethyl)biphenyl) or possessing the bromomethyl group at a different position (e.g., 3-(bromomethyl)-4-chloro-1,1'-biphenyl) exhibit different reactivity patterns and physicochemical properties, including altered logP and solubility . Furthermore, this compound is a specific, designated impurity (Telmisartan Impurity 21) in pharmaceutical manufacturing, a role that cannot be fulfilled by any other compound [2].

4'-(Bromomethyl)-2-chloro-1,1'-biphenyl (CAS 210113-71-6): A Quantitative Guide to Its Evidence-Based Differentiation


4'-(Bromomethyl)-2-chloro-1,1'-biphenyl (CAS 210113-71-6): Regulatory-Specified Identity as Telmisartan Impurity 21

4'-(Bromomethyl)-2-chloro-1,1'-biphenyl is designated as Telmisartan Impurity 21 in pharmaceutical manufacturing [1]. It is supplied as a reference standard with detailed characterization data compliant with regulatory guidelines (e.g., for ANDA applications) . This designated impurity status represents a critical differentiator from all non-impurity analogs.

Pharmaceutical Analysis Impurity Profiling Reference Standard Regulatory Compliance

4'-(Bromomethyl)-2-chloro-1,1'-biphenyl (CAS 210113-71-6): A Dual-Functional Scaffold for Orthogonal Synthesis

4'-(Bromomethyl)-2-chloro-1,1'-biphenyl possesses two distinct reactive sites: a benzylic bromide for nucleophilic substitution and an aryl chloride for cross-coupling reactions, enabling sequential and orthogonal derivatization [1]. This dual functionality provides a synthetic advantage over mono-functional analogs.

Organic Synthesis Cross-Coupling Nucleophilic Substitution Medicinal Chemistry

4'-(Bromomethyl)-2-chloro-1,1'-biphenyl (CAS 210113-71-6): Market Purity and Availability for Direct Procurement

Commercially available 4'-(Bromomethyl)-2-chloro-1,1'-biphenyl is offered with a minimum purity specification of 95% as determined by standard analytical methods . This established market purity provides a clear procurement benchmark against which custom-synthesized material or alternative suppliers can be evaluated.

Procurement Chemical Supply Purity Specification Laboratory Reagent

4'-(Bromomethyl)-2-chloro-1,1'-biphenyl (CAS 210113-71-6): Recommended Application Scenarios for Informed Procurement


Pharmaceutical Quality Control: Telmisartan Impurity Reference Standard

Procure 4'-(Bromomethyl)-2-chloro-1,1'-biphenyl specifically as Telmisartan Impurity 21 for use in analytical method development, method validation (AMV), and Quality Control (QC) applications during the commercial production of Telmisartan [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for Abbreviated New Drug Applications (ANDAs) . In this context, generic substitution is not permissible.

Medicinal Chemistry: Synthesis of Orthogonally Derivatized Biphenyl Libraries

Utilize 4'-(Bromomethyl)-2-chloro-1,1'-biphenyl as a versatile building block in multi-step organic synthesis. Its dual functionality allows for sequential derivatization: the benzylic bromide can first react with a nucleophile (e.g., amine, thiol), followed by cross-coupling at the aryl chloride site via Suzuki-Miyaura or similar reactions to introduce a second functional group, enabling the rapid construction of diverse compound libraries for structure-activity relationship (SAR) studies .

Academic Research: Probing Sequential Cross-Coupling Methodologies

Employ 4'-(Bromomethyl)-2-chloro-1,1'-biphenyl as a model substrate to develop and optimize novel catalytic systems for chemoselective cross-coupling reactions. Its distinct C(sp3)-Br and C(sp2)-Cl bonds allow for the investigation of catalysts and conditions that can differentiate between aliphatic and aromatic halides in a single molecule [2]. This is particularly relevant for advancing methodologies in C-H activation and tandem catalysis.

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